(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl) diacrylate
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Overview
Description
(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl)diacrylate is a complex organic compound known for its unique structural properties. It is primarily used in the field of materials science and organic chemistry due to its ability to form cross-linked polymers. This compound is characterized by its high molecular weight and the presence of multiple aromatic rings, which contribute to its stability and reactivity.
Preparation Methods
The synthesis of (((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl)diacrylate involves several steps. The process typically begins with the preparation of the fluorene and naphthalene derivatives. These intermediates are then subjected to a series of reactions, including etherification and acrylation, to form the final product. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Polymerization: The acrylate groups in the compound make it suitable for polymerization reactions, forming cross-linked polymers with enhanced mechanical properties
Scientific Research Applications
(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl)diacrylate has a wide range of applications in scientific research:
Materials Science: It is used in the development of advanced materials, including high-performance polymers and composites.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biomedical Research: It is explored for its potential in drug delivery systems and as a component in bio-compatible materials.
Industrial Applications: The compound is used in coatings, adhesives, and other industrial products due to its excellent mechanical and chemical properties
Mechanism of Action
The mechanism of action of (((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl)diacrylate involves its ability to form cross-linked networks through polymerization. The acrylate groups react with various initiators to form free radicals, which then propagate the polymerization process. This results in the formation of a three-dimensional network that imparts strength and stability to the material .
Comparison with Similar Compounds
Similar compounds include:
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene)-bis(oxy)bis(ethane-2,1-diyl)diacrylate: This compound has a similar structure but with phenylene groups instead of naphthalene, leading to different electronic and mechanical properties.
2,2’-(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))diethanol: This compound lacks the acrylate groups, making it less suitable for polymerization but useful in other chemical applications
These comparisons highlight the unique properties of (((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl)diacrylate, particularly its ability to form strong, cross-linked polymers.
Properties
Molecular Formula |
C43H34O6 |
---|---|
Molecular Weight |
646.7 g/mol |
IUPAC Name |
2-[6-[9-[6-(2-prop-2-enoyloxyethoxy)naphthalen-2-yl]fluoren-9-yl]naphthalen-2-yl]oxyethyl prop-2-enoate |
InChI |
InChI=1S/C43H34O6/c1-3-41(44)48-23-21-46-35-19-15-29-25-33(17-13-31(29)27-35)43(39-11-7-5-9-37(39)38-10-6-8-12-40(38)43)34-18-14-32-28-36(20-16-30(32)26-34)47-22-24-49-42(45)4-2/h3-20,25-28H,1-2,21-24H2 |
InChI Key |
KYBYXNACTYKVOY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOC1=CC2=C(C=C1)C=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC7=C(C=C6)C=C(C=C7)OCCOC(=O)C=C |
Origin of Product |
United States |
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